molecular formula C19H27Cl2FN2O B12620843 Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-

Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-

Cat. No.: B12620843
M. Wt: 389.3 g/mol
InChI Key: HQZBFDAIHIKVRO-UHFFFAOYSA-N
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Description

Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- is a complex organic compound characterized by its unique chemical structure This compound belongs to the class of benzamides, which are derivatives of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Hydroxide ions (OH⁻), amines (RNH₂)

Major Products Formed

Scientific Research Applications

Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H27Cl2FN2O

Molecular Weight

389.3 g/mol

IUPAC Name

3,5-dichloro-N-[[1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl]benzamide

InChI

InChI=1S/C19H27Cl2FN2O/c1-19(2,3)5-7-24-6-4-13(17(22)12-24)11-23-18(25)14-8-15(20)10-16(21)9-14/h8-10,13,17H,4-7,11-12H2,1-3H3,(H,23,25)

InChI Key

HQZBFDAIHIKVRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1CCC(C(C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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